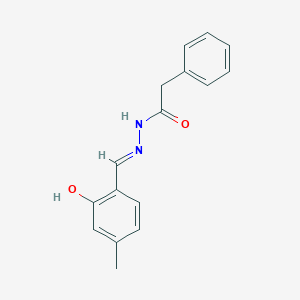
4-(2,4-dichlorophenoxy)-N-ethyl-N-(4-pyridinylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-ethyl-N-(4-pyridinylmethyl)butanamide, also known as clofibric acid, is a chemical compound that belongs to the family of fibrates. Fibrates are a class of drugs that are used to lower cholesterol and triglyceride levels in the blood. Clofibric acid is used as a research tool in biochemical and physiological studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
Clofibric acid works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis and inflammation.
Biochemical and Physiological Effects
Clofibric acid has been shown to have a number of biochemical and physiological effects in various experimental models. It has been shown to reduce triglyceride and cholesterol levels in the blood, increase insulin sensitivity, and reduce inflammation. Clofibric acid has also been shown to have anti-cancer and anti-fibrotic effects in various experimental models.
Advantages and Limitations for Lab Experiments
Clofibric acid is a useful tool for biochemical and physiological studies due to its ability to activate PPARα and modulate lipid metabolism and inflammation. However, it has limitations in terms of its specificity and potential off-target effects. It is important to carefully design experiments and use appropriate controls to ensure that the observed effects are due to the specific activation of PPARα by 4-(2,4-dichlorophenoxy)-N-ethyl-N-(4-pyridinylmethyl)butanamide acid.
Future Directions
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-ethyl-N-(4-pyridinylmethyl)butanamide acid. One area of interest is the development of more specific PPARα agonists that have fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of this compound acid in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-fibrotic effects of this compound acid.
Synthesis Methods
Clofibric acid is synthesized by the reaction of 2,4-dichlorophenol with ethyl 4-pyridinecarboxylate to form 4-(2,4-dichlorophenoxy)-N-ethylpyridine-2-carboxamide. This intermediate is then reacted with butyric anhydride in the presence of a catalyst to form 4-(2,4-dichlorophenoxy)-N-ethyl-N-(4-pyridinylmethyl)butanamide acid.
Scientific Research Applications
Clofibric acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various experimental models. Clofibric acid has also been investigated for its potential use in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-ethyl-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-2-22(13-14-7-9-21-10-8-14)18(23)4-3-11-24-17-6-5-15(19)12-16(17)20/h5-10,12H,2-4,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGOVKLHZGANJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6026530.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6026559.png)
![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)
![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)
![ethyl (2-{[(benzoylimino)(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6026603.png)
methanone](/img/structure/B6026607.png)
![N-(4-chlorobenzyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetamide](/img/structure/B6026609.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine](/img/structure/B6026626.png)
![6-{[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6026633.png)
![ethyl 4-[3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B6026636.png)
![4-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B6026643.png)